

An In-depth Technical Guide to the Structure-Activity Relationship of Ethybenztropine Analogues

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Compound of Interest					
Compound Name:	Ethybenztropine				
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Abstract: Benztropine (BZT) and its analogues, including **ethybenztropine**, represent a significant class of dopamine transporter (DAT) inhibitors. Unlike typical psychostimulants such as cocaine, many of these compounds exhibit an "atypical" pharmacological profile, characterized by a reduced potential for abuse and, in some cases, the ability to antagonize the effects of cocaine.[1][2][3] This has positioned them as promising leads for the development of medications for cocaine addiction.[3][4] The therapeutic potential of these analogues is intrinsically linked to their structure-activity relationship (SAR), not only at the DAT but also at off-target sites, primarily the muscarinic M1 and histamine H1 receptors.[2] This guide provides a detailed examination of the SAR of **ethybenztropine** and related BZT analogues, summarizes key pharmacological data, outlines experimental protocols for their evaluation, and visualizes the associated biological pathways.

Core Structure and Key Modification Points

Benztropine serves as the prototypical scaffold for this class of compounds. It consists of a tropane ring system linked via an ether to a diphenylmethyl moiety. **Ethybenztropine** is the Nethyl analogue of benztropine. The SAR is primarily explored by modifying three key positions on this scaffold:

• The Tropane Nitrogen (N8): Altering the substituent on the nitrogen atom significantly impacts receptor selectivity, particularly for muscarinic receptors.



- The Diphenylmethoxy Moiety: Substitutions on one or both of the phenyl rings modulate potency and affinity at the DAT and other receptors.
- The Tropane Ring: Modifications at other positions, such as C6, can fine-tune the interaction with the DAT.[5]

Structure-Activity Relationship (SAR)

The pharmacological profile of BZT analogues is a delicate balance of their interactions with the dopamine transporter, muscarinic receptors, and histamine receptors.

Dopamine Transporter (DAT) Affinity

The primary target for the desired therapeutic effect is the DAT. BZT analogues bind to the DAT, overlapping with the binding sites for dopamine and cocaine, and competitively inhibit dopamine reuptake.[3][4]

- N-Substituents: Replacing the N-methyl group of benztropine with larger alkyl or allyl groups (e.g., ethyl in **ethybenztropine**, n-butyl in JHW 007) is well-tolerated and can lead to potent DAT inhibitors.[6][7] These modifications are crucial for reducing affinity for other receptors.
- Aromatic Ring Substituents: Smaller substituents on the phenyl rings are generally well-tolerated.[1][2] Halogenation, particularly with fluorine (e.g., 4',4"-difluoro analogues), often results in high-affinity DAT ligands.[6]
- Tropane Ring Modifications: Substitutions at the 6-position of the tropane ring can surprisingly reduce DAT binding affinity while preserving potent dopamine uptake inhibitory activity, suggesting a decoupling of these two pharmacological measures.[5]

Muscarinic M1 Receptor Affinity (Anticholinergic Activity)

Affinity for muscarinic M1 receptors is a major off-target effect that contributes to the anticholinergic side effects of benztropine.[8] A key goal in analogue design is to minimize this activity to improve the therapeutic window.



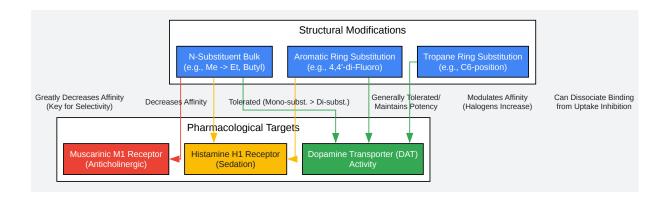
N-Substituents: This is the most critical modification for reducing muscarinic affinity.
 Increasing the steric bulk of the N-substituent significantly decreases binding to M1 receptors.[2] Replacing the N-methyl group with N-ethyl, N-allyl, or N-butyl groups drastically reduces anticholinergic activity, thereby enhancing selectivity for the DAT.[2][6]

Histamine H1 Receptor Affinity

Many first-generation BZT analogues possess high affinity for H1 receptors, contributing to sedative effects.[1][2]

- Aromatic Ring Substituents: For H1 receptor binding, substitution on only one of the two aromatic rings is generally preferred over disubstitution.[1][2]
- Tropane Ring Substituents: Modifications at the N-position and the 2-position of the tropane ring appear to clash with essential binding regions in the H1 receptor, thus reducing affinity.
 [1] This suggests that the structural requirements for DAT and H1 receptor binding are distinct.

SAR Summary Diagram



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Caption: Logical relationships in the SAR of benztropine analogues.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (K_i , nM) and/or uptake inhibition potencies (IC_{50} , nM) for a selection of benztropine analogues at key monoamine transporters and



receptors. Lower values indicate higher potency/affinity.

Table 1: Binding Affinity (Ki, nM) of BZT Analogues at Dopamine and Histamine Receptors

Compound	DAT K _i (nM)	H ₁ Receptor K _i (nM)	
Benztropine (BZT)	129	16	
N-normethyl-BZT	114	29	
N-allyl-norBZT	76	136	
N-propyl-norBZT	48	212	
N-butyl-norBZT	34	425	
4,4'-Difluoro-BZT	8.5	37	

(Data synthesized from Kulkarni et al., 2006)[1][2]

Table 2: Inhibition of Monoamine Uptake (IC50, nM) and Muscarinic Binding

Compound	DAT IC50 (nM)	SERT IC50 (nM)	NET IC50 (nM)	Muscarinic IC₅o (nM)
Benztropine	6.5	3100	1200	6.2
3'-Cl-BZT	3.6	1200	1100	3.5
4'-CI-BZT	2.5	1600	1300	5.3
4',4"-diF-BZT (AHN 1-055)	13.9	1200	2000	110
N-allyl-4',4"-diF- BZT (AHN 2- 005)	11.4	1200	1800	1100
N-butyl-4',4"-diF- BZT (JHW 007)	15.0	1100	1600	1300



(Data represents values from studies in rhesus monkeys, synthesized from Izenwasser et al., 2004)[6]

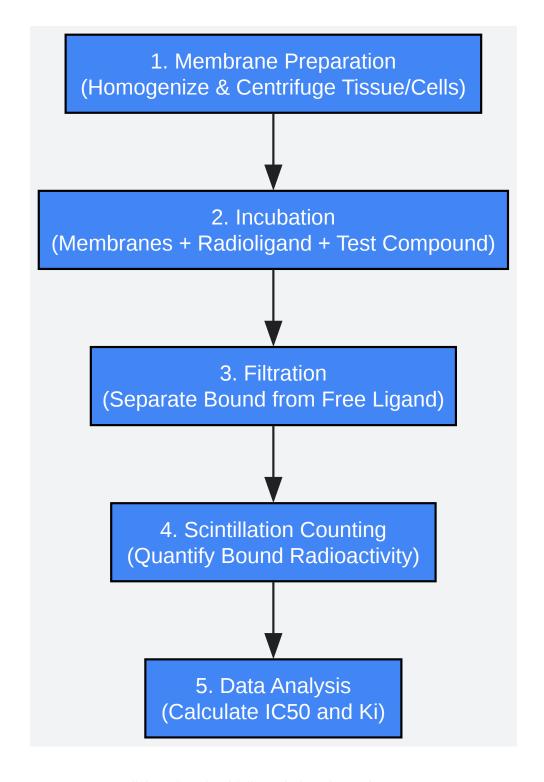
Key Experimental Protocols Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (K_i) of a compound for a specific receptor or transporter.[9][10]

Methodology:

- Membrane Preparation: Tissue (e.g., rat brain) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.[11]
- Competitive Binding Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]mepyramine for H1 receptors) is incubated with the membrane preparation and a range of concentrations of the unlabeled test compound (e.g., an **ethybenztropine** analogue).[2][9]
- Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[9][11]
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The IC₅₀ is then converted to the affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[11]





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Caption: General workflow for a competitive radioligand binding assay.

Dopamine Uptake Inhibition Assay

Foundational & Exploratory



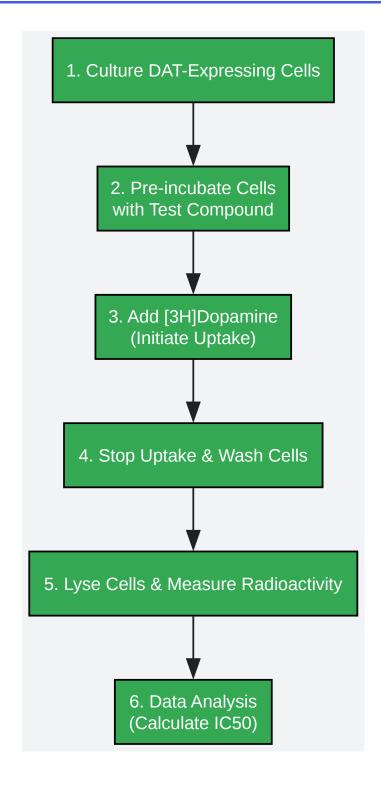


This functional assay measures a compound's ability to block the action of the dopamine transporter.

Methodology:

- Cell Culture: Cells stably expressing the dopamine transporter (e.g., CHO or HEK 293 cells) are cultured in multi-well plates.
- Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.
- Dopamine Uptake: A solution containing a low concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added, and the cells are incubated for a short period to allow for transporter-mediated uptake.[3][4]
- Termination & Lysis: The uptake process is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
- Quantification: The amount of radioactivity taken up by the cells is measured via scintillation counting.
- Data Analysis: The results are plotted to determine the IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the dopamine uptake.





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Caption: Workflow for a [3H]dopamine uptake inhibition assay.

Relevant Signaling Pathways



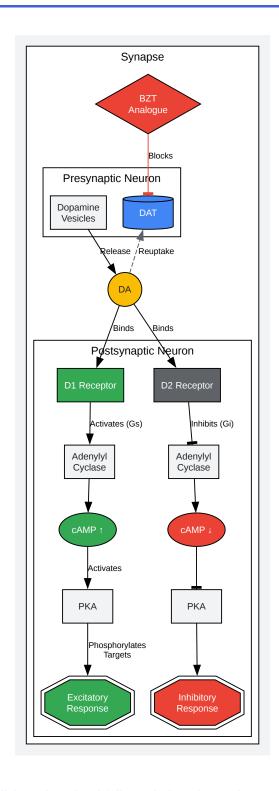




While **ethybenztropine** analogues directly target the DAT, their ultimate effect is the modulation of postsynaptic dopamine signaling by increasing the concentration of dopamine in the synaptic cleft. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[12][13]

- D1-like Receptor Signaling: These receptors couple to Gαs/olf proteins. Activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, ultimately leading to neuronal excitation.[13][14]
- D2-like Receptor Signaling: These receptors couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. This pathway is generally inhibitory.[12][15]





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Caption: DAT inhibition and postsynaptic dopamine receptor signaling pathways.

Conclusion



The structure-activity relationship of **ethybenztropine** and related benztropine analogues is a compelling example of multi-target drug design. The development of potent and selective dopamine transporter inhibitors from this scaffold hinges on strategic chemical modifications. Specifically, the introduction of bulky N-alkyl substituents is a validated strategy for dramatically reducing off-target muscarinic M1 receptor affinity, thereby mitigating anticholinergic side effects. Further refinement through substitutions on the diphenylmethoxy rings can optimize potency at the DAT while also modulating histamine H1 receptor interactions. This detailed understanding of the SAR, supported by robust quantitative assays, is critical for advancing these atypical DAT inhibitors as potential therapeutics for substance use disorders.

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